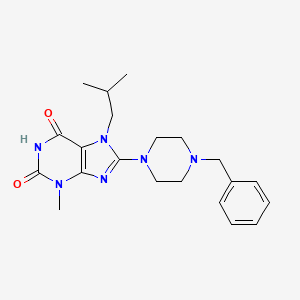

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Overview

Description

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a central nervous system stimulant and its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of the compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 interacts with cyclin A2 to facilitate the transition from the G1 phase to the S phase of the cell cycle . The compound’s inhibitory action on cdk2 disrupts this process, leading to cell cycle arrest .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .

Biochemical Analysis

Biochemical Properties

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting CDK2, which is essential for the progression of the cell cycle. Additionally, the compound influences gene expression by modulating the activity of transcription factors that are regulated by CDK2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors that are regulated by CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells . The efficacy of the compound may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for the compound is relatively narrow, and careful dosage optimization is required to achieve the desired effects without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects . The compound also affects metabolic flux by inhibiting CDK2, which plays a role in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its effects on CDK2 . The compound may also accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit CDK2 and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated at the 7-position using isobutyl bromide under basic conditions.

N-Methylation: The 3-position of the purine ring is methylated using methyl iodide in the presence of a base.

Piperazine Introduction: The 4-benzylpiperazine moiety is introduced via nucleophilic substitution, where the purine derivative reacts with 4-benzylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors to perform the multi-step synthesis.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the compound meets pharmaceutical-grade standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Hydrogenated forms of the original compound.

Substituted Derivatives: Compounds with various alkyl or acyl groups attached to the purine ring.

Scientific Research Applications

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic uses, including as a stimulant or in the treatment of neurological disorders.

Industry: Utilized in the development of pharmaceuticals and as a research chemical in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known stimulant with a similar purine structure.

Theophylline: Another purine derivative used in respiratory therapies.

Theobromine: Found in cocoa, with mild stimulant properties.

Uniqueness

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other purine derivatives. Its benzylpiperazine moiety, in particular, may enhance its central nervous system activity and therapeutic potential.

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, which includes a piperazine moiety and various substituents, allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator , influencing various cellular pathways. Research indicates that it can modulate the activity of certain kinases and phosphodiesterases, which are critical in signaling pathways related to cell proliferation and apoptosis.

1. Antitumor Activity

Studies have shown that derivatives of purine compounds exhibit significant antitumor properties. For instance, This compound has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

3. Neuroprotective Effects

Research indicates that the compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

A recent study published in a pharmacological journal evaluated the efficacy of this compound in vivo using a mouse model for cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions. Additionally, histological analyses revealed decreased cell proliferation markers in treated tissues.

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-15(2)13-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACSSLDXFBTUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.